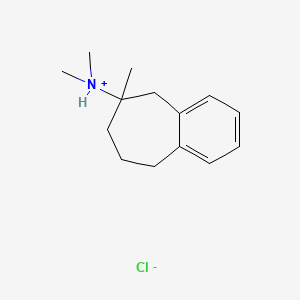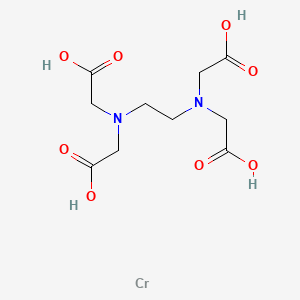
Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride: is a synthetic organic compound with the molecular formula C22H27N2O3Cl . It is a derivative of xanthylium, characterized by the presence of carboxyethyl and dimethylamino groups. This compound is known for its vibrant color and is often used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride typically involves the reaction of xanthylium derivatives with appropriate carboxyethyl and dimethylamino substituents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and crystallization to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve the use of automated systems for monitoring and controlling the reaction parameters.
化学反应分析
Types of Reactions: Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride is used as a dye and a fluorescent marker. Its vibrant color and fluorescence properties make it useful in various analytical techniques.
Biology: In biological research, this compound is used as a staining agent for visualizing cellular structures under a microscope. It can also be used in fluorescence microscopy to study the localization and dynamics of biomolecules.
Medicine: In medicine, the compound is explored for its potential use in diagnostic imaging and as a therapeutic agent. Its ability to selectively bind to certain biomolecules makes it a candidate for targeted drug delivery.
Industry: Industrially, the compound is used in the manufacture of dyes, pigments, and other colorants. It is also used in the production of fluorescent materials for various applications.
作用机制
The mechanism of action of Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to the presence of conjugated double bonds and aromatic rings, which allow it to absorb and emit light at specific wavelengths. This property is exploited in various applications, including imaging and diagnostics.
相似化合物的比较
- Xanthylium, 9-(2-carboxyethyl)-3-(diethylamino)-6-(dimethylamino)-, chloride
- Xanthylium, 9-(2-carboxyethyl)-3-(diethylamino)-6-(dimethylamino)-, monochloride
- 9-(2-Carboxyethyl)-6-(diethylamino)-N,N-dimethyl-3H-xanthen-3-iminium chloride
Uniqueness: Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its fluorescence and ability to undergo various chemical reactions make it versatile for multiple applications.
属性
CAS 编号 |
2509-06-0 |
|---|---|
分子式 |
C20H23ClN2O3 |
分子量 |
374.9 g/mol |
IUPAC 名称 |
[9-(2-carboxyethyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H22N2O3.ClH/c1-21(2)13-5-7-16-15(9-10-20(23)24)17-8-6-14(22(3)4)12-19(17)25-18(16)11-13;/h5-8,11-12H,9-10H2,1-4H3;1H |
InChI 键 |
PWRXRKRLQRNESS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)CCC(=O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


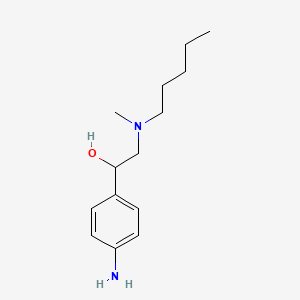
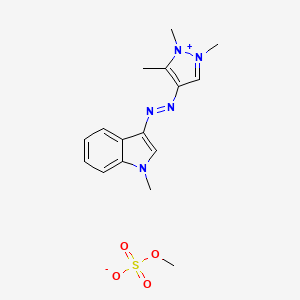
![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
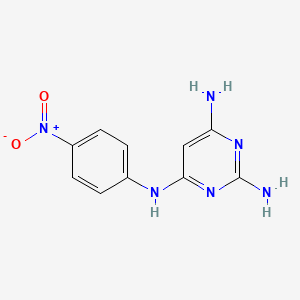
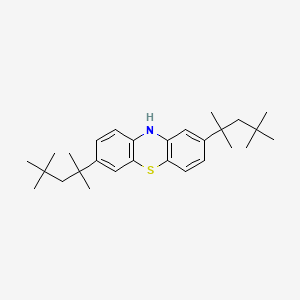

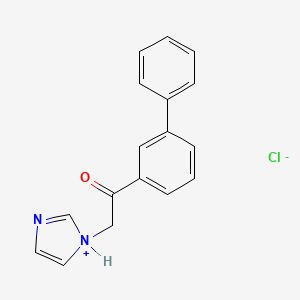
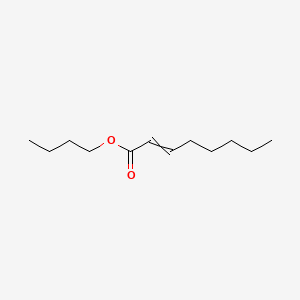
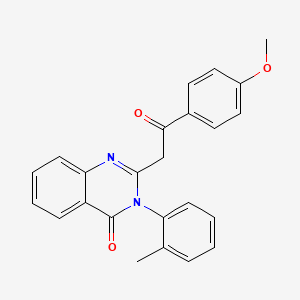

![(17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13758493.png)

